molecular formula C14H15Cl3N2O5S B2938417 ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate CAS No. 318469-53-3

ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate

Cat. No.: B2938417
CAS No.: 318469-53-3
M. Wt: 429.69
InChI Key: OLJJQZDMDGGHQE-UHFFFAOYSA-N
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Description

Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate is a complex organic compound that features a piperazine ring substituted with a trichlorobenzenesulfonyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Trichlorobenzenesulfonyl Group: The piperazine ring is then reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Acetylation: The final step involves the acetylation of the piperazine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the treatment of diseases involving piperazine derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trichlorobenzenesulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity and specificity. The ethyl acetate moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-oxo-1-(2,4-dichlorobenzenesulfonyl)piperazin-2-yl]acetate
  • Ethyl 2-[3-oxo-1-(2,4,5-trifluorobenzenesulfonyl)piperazin-2-yl]acetate
  • Ethyl 2-[3-oxo-1-(2,4,5-trimethylbenzenesulfonyl)piperazin-2-yl]acetate

Uniqueness

Ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate is unique due to the presence of the trichlorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules with precise functionalization.

Properties

IUPAC Name

ethyl 2-[3-oxo-1-(2,4,5-trichlorophenyl)sulfonylpiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N2O5S/c1-2-24-13(20)7-11-14(21)18-3-4-19(11)25(22,23)12-6-9(16)8(15)5-10(12)17/h5-6,11H,2-4,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJQZDMDGGHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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